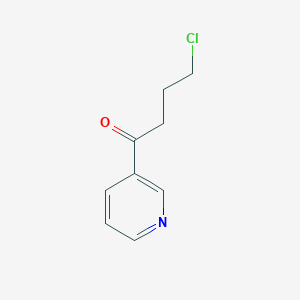
4-Chloro-1-(pyridin-3-YL)butan-1-one
Vue d'ensemble
Description
“4-Chloro-1-(pyridin-3-YL)butan-1-one” is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol. This compound is related to pyridines, which are a class of compounds that have been used in the design and synthesis of various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-(pyridin-3-YL)butan-1-one” can be represented by the SMILES notation: ClCCCC(=O)C1=CN=CC=C1 . This notation provides a way to represent the structure of the compound in a textual format.Applications De Recherche Scientifique
1. Tautomeric Mixtures and Molecular Structure
Research shows that compounds like 4-Chloro-1-(pyridin-3-YL)butan-1-one can exist in different tautomeric forms. For instance, studies on similar compounds have revealed that they can form various tautomeric mixtures, such as dienediol, enolimine–enaminone, and dienaminedione, with the most stable forms often being highly conjugated and stabilized by strong intramolecular hydrogen bonds (Ośmiałowski et al., 2002).
2. Synthesis of Derivative Compounds
4-Chloro-1-(pyridin-3-YL)butan-1-one serves as a precursor for synthesizing various derivative compounds. For example, research has documented the synthesis of 3,6-diazahomoadamantan-9-one as an intermediate product derived from 1-(pyridin-2-yl)butan-2-one (Kuznetsov et al., 2010).
3. Use in Molecular Complexation
Compounds similar to 4-Chloro-1-(pyridin-3-YL)butan-1-one have been utilized in molecular complexation studies. They can form complexes with various molecules, which are significant in understanding molecular interactions and designing new chemical entities (Zimmerman et al., 1991).
4. DFT Studies and Stability Analysis
Density Functional Theory (DFT) calculations are employed to study the stability and tautomeric preferences of compounds like 4-Chloro-1-(pyridin-3-YL)butan-1-one. These studies help in understanding the preferred molecular structures in different environments, which is vital in pharmaceutical and chemical industries (Dobosz et al., 2010).
5. Applications in Sensor Technology
Some derivatives of 4-Chloro-1-(pyridin-3-YL)butan-1-one have been used in creating novel optical sensing structures. For instance, the design of a polymeric-based ternary europium (III) complex system demonstrates its utility in sensor applications, showcasing the versatility of such compounds (Li et al., 2019).
6. Study of Intermolecular Interactions
Research on derivatives of 4-Chloro-1-(pyridin-3-YL)butan-1-one aids in understanding intermolecular interactions, which is crucial in the development of new drugs and materials. Investigations into the thermodynamics and kinetics of these interactions provide insights into the behavior of these compounds under various conditions (Lomas, 2011).
7. Electrochromic Device Fabrication
Certain derivatives are also used in the fabrication of electrochromic devices. For instance, the synthesis of a centrosymmetric polymer precursor and its copolymerization have been explored for creating devices with multiple color states, indicating its potential in smart materials and display technologies (Yagmur et al., 2013).
Orientations Futures
The future directions for “4-Chloro-1-(pyridin-3-YL)butan-1-one” could involve further exploration of its potential therapeutic effects, particularly given the interest in pyridine derivatives as pharmaceutical agents . More research is needed to fully understand the properties and potential applications of this compound.
Propriétés
IUPAC Name |
4-chloro-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTPFQRLEGLYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499550 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(pyridin-3-YL)butan-1-one | |
CAS RN |
69963-21-9 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

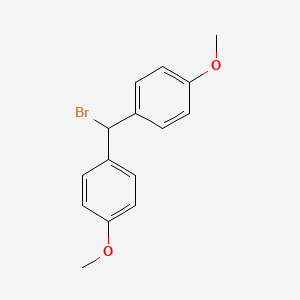

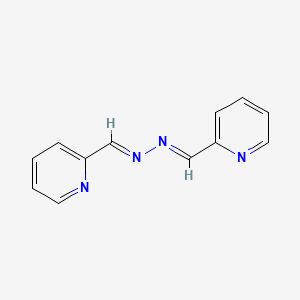
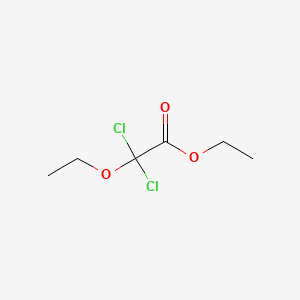
![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)
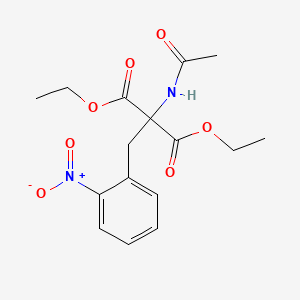
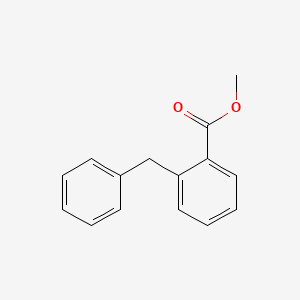
![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)
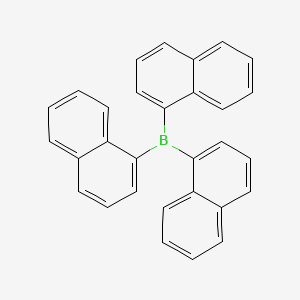
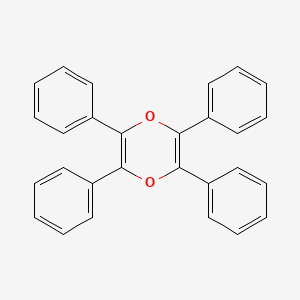
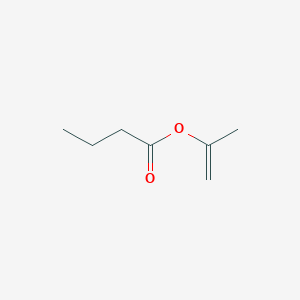

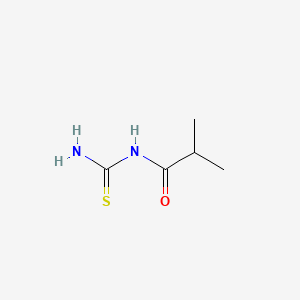
![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)